molecular formula C13H21NO4S B2844351 4-Methoxy-2-[(3-methylbenzenesulfonamido)methyl]butan-2-ol CAS No. 1917047-65-4

4-Methoxy-2-[(3-methylbenzenesulfonamido)methyl]butan-2-ol

Cat. No.: B2844351
CAS No.: 1917047-65-4
M. Wt: 287.37
InChI Key: PVGAMOXCVJWUJO-UHFFFAOYSA-N
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Description

4-Methoxy-2-[(3-methylbenzenesulfonamido)methyl]butan-2-ol is a synthetic chemical compound of interest in organic and medicinal chemistry research. Its structure incorporates a benzenesulfonamide moiety, a functional group widely recognized in pharmaceutical science for its role in creating biologically active molecules. The presence of both polar (hydroxyl, methoxy, sulfonamide) and non-polar (methyl-substituted benzene) regions in its structure suggests potential utility as a building block or intermediate in complex synthesis. Researchers may investigate its application in developing enzyme inhibitors or as a precursor in peptide synthesis, where sulfonamide groups have been used as protective groups for amino functions . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-11-5-4-6-12(9-11)19(16,17)14-10-13(2,15)7-8-18-3/h4-6,9,14-15H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGAMOXCVJWUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C)(CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target compound’s structure comprises a tertiary alcohol scaffold substituted with a methoxy group at position 4 and a 3-methylbenzenesulfonamidomethyl group at position 2. Retrosynthetic disconnection identifies two primary fragments:

  • 4-Methoxy-2-methylbutan-2-ol : A tertiary alcohol serving as the core structure.
  • 3-Methylbenzenesulfonamide : The sulfonamide nucleophile for introducing the functionalized methyl group.

Key challenges include:

  • Steric hindrance at the tertiary carbon complicating nucleophilic substitutions.
  • Chemoselectivity in introducing the sulfonamido group without side reactions.

Synthesis of 4-Methoxy-2-methylbutan-2-ol

Grignard Reaction with Subsequent Methylation

The tertiary alcohol core is synthesized via a Grignard reaction between methyl magnesium bromide and ethyl acetoacetate, followed by methylation of the intermediate diol:

  • Grignard Addition :
    $$
    \text{CH}3\text{MgBr} + \text{CH}3\text{COCOOEt} \rightarrow (\text{CH}3)2\text{C(OH)COOEt} \xrightarrow{\text{H}2\text{O}} (\text{CH}3)2\text{C(OH)CH}2\text{OH}
    $$
  • Methylation :
    Dimethyl sulfate in alkaline conditions selectively methylates the primary hydroxyl group:
    $$
    (\text{CH}3)2\text{C(OH)CH}2\text{OH} \xrightarrow{(\text{CH}3)2\text{SO}4, \text{NaOH}} (\text{CH}3)2\text{C(OH)CH}2\text{OCH}3
    $$
    Yield: 96% (GC purity: 99%).

Alternative Route: Oxidation-Reduction Sequence

A ketone intermediate, 4-methoxy-2-methylbutan-2-one, is reduced using sodium borohydride:
$$
(\text{CH}3)(\text{CH}2\text{OCH}3)\text{C=O} \xrightarrow{\text{NaBH}4} (\text{CH}3)2\text{C(OH)CH}2\text{OCH}3
$$
This method avoids harsh methylation conditions but requires stringent control over reduction kinetics.

Introduction of the Sulfonamidomethyl Group

Nucleophilic Substitution of a Brominated Intermediate

Bromination of Hydroxymethyl Derivative
  • Hydroxymethylation :
    Formaldehyde reacts with 4-methoxy-2-methylbutan-2-ol under basic conditions to introduce a hydroxymethyl group:
    $$
    (\text{CH}3)2\text{C(OH)CH}2\text{OCH}3 + \text{HCHO} \rightarrow (\text{CH}3)2\text{C(OH)CH}2\text{CH}2\text{OH}
    $$
  • Bromination :
    Phosphorus tribromide selectively converts the primary alcohol to a bromide:
    $$
    (\text{CH}3)2\text{C(OH)CH}2\text{CH}2\text{OH} \xrightarrow{\text{PBr}3} (\text{CH}3)2\text{C(OH)CH}2\text{CH}_2\text{Br}
    $$
    Yield: 85–90% (requires protection of the tertiary hydroxyl to prevent side reactions).
Displacement with 3-Methylbenzenesulfonamide

The bromide undergoes SN2 substitution with 3-methylbenzenesulfonamide in dimethylformamide (DMF) using potassium carbonate as a base:
$$
(\text{CH}3)2\text{C(OH)CH}2\text{CH}2\text{Br} + \text{ArSO}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} (\text{CH}3)2\text{C(OH)CH}2\text{CH}2\text{NHSO}_2\text{Ar}
$$
Challenges :

  • Steric hindrance reduces SN2 efficiency, necessitating excess sulfonamide (3–5 equiv).
  • Side reactions : Elimination to form alkenes competes at elevated temperatures (>80°C).

Mitsunobu Reaction for Direct Coupling

The Mitsunobu reaction couples the tertiary alcohol directly with 3-methylbenzenesulfonamidomethanol, though applicability is limited by the alcohol’s tertiary nature:
$$
(\text{CH}3)2\text{C(OH)CH}2\text{OCH}3 + \text{HOCH}2\text{NHSO}2\text{Ar} \xrightarrow{\text{DEAD, PPh}3} (\text{CH}3)2\text{C(OCH}2\text{NHSO}2\text{Ar)CH}2\text{OCH}_3
$$
Limitations :

  • Low yields (<30% ) due to poor nucleophilicity of the sulfonamide.
  • Requires stoichiometric triphenylphosphine, complicating purification.

Alternative Routes via Reductive Amination

Ketone Intermediate and Reductive Amination

  • Oxidation to Ketone :
    Pyridinium chlorochromate (PCC) oxidizes the alcohol to 4-methoxy-2-methylbutan-2-one:
    $$
    (\text{CH}3)2\text{C(OH)CH}2\text{OCH}3 \xrightarrow{\text{PCC}} (\text{CH}3)(\text{CH}2\text{OCH}_3)\text{C=O}
    $$
  • Reductive Amination :
    The ketone reacts with 3-methylbenzenesulfonamide and sodium cyanoborohydride in methanol:
    $$
    (\text{CH}3)(\text{CH}2\text{OCH}3)\text{C=O} + \text{ArSO}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} (\text{CH}3)2\text{C(NHSO}2\text{Ar)CH}2\text{OCH}_3
    $$
    Yield: 50–60% (optimized at pH 4–5 using acetic acid).

Analytical and Process Considerations

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves sulfonamide byproducts.
  • Recrystallization : Ethanol/water mixtures improve purity to >98%.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.32 (s, 6H, C(CH₃)₂), 3.38 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂NHSO₂), 7.45–7.89 (m, 4H, aromatic).
  • IR : Peaks at 3340 cm⁻¹ (N-H), 1150 cm⁻¹ (S=O).

Industrial-Scale Feasibility

Cost-Benefit Analysis

  • Nucleophilic Substitution : High bromide costs and low yields (55–65% ) limit scalability.
  • Reductive Amination : Preferred for pilot-scale production due to fewer steps and moderate yields.

Environmental Impact

  • Waste Streams : Bromide salts require neutralization, while Mitsunobu-generated triphenylphosphine oxide necessitates specialized disposal.

Emerging Methodologies

Photoredox Catalysis

Copper(I)-mediated C-N coupling under visible light enables direct functionalization of tertiary alcohols, though substrate scope remains narrow.

Biocatalytic Approaches

Lipase-mediated transesterification and aminolysis are under investigation to enhance stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[(3-methylbenzenesulfonamido)methyl]butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group may produce an amine.

Scientific Research Applications

4-Methoxy-2-[(3-methylbenzenesulfonamido)methyl]butan-2-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[(3-methylbenzenesulfonamido)methyl]butan-2-ol involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. Additionally, the compound’s hydrophobic and hydrophilic regions allow it to interact with cell membranes and other biological structures, modulating various pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Compounds

Metsulfuron Methyl
  • Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.
  • Key Features : A sulfonylurea herbicide with a triazine ring and methoxy group. Unlike the target compound, it lacks an alcohol backbone but shares the sulfonamide linkage and methoxy substituent.
  • Applications : Herbicidal activity via acetolactate synthase (ALS) inhibition .
  • Physical Properties : Melting point 83–86°C , higher polarity due to the triazine and ester groups.
Triflusulfuron Methyl
  • Structure: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate.
  • Comparison: Incorporates a trifluoroethoxy group and dimethylamino substituent, enhancing lipophilicity compared to the target compound. Used as a post-emergence herbicide .

Tertiary Alcohol Derivatives

3-Methyl-3-methoxybutanol
  • Structure : (CH₃)₂C(OCH₃)CH₂CH₂OH.
  • Key Features : A branched tertiary alcohol with a methoxy group. Shares the methoxy and alcohol functionalities but lacks sulfonamide or aromatic components.
  • Physical Properties : Boiling point 174°C, density 0.911 g/cm³ .
  • Applications: Potential solvent or intermediate in organic synthesis.
2-Methyl-3-buten-2-ol
  • Structure : H₂C=CHC(CH₃)₂OH.
  • Comparison : Unsaturated tertiary alcohol with a double bond, leading to lower boiling point (98–99°C) and density (0.824 g/cm³) compared to the target compound’s likely higher values due to its aromatic and sulfonamide groups .

Benzenesulfonamide Derivatives

Ethametsulfuron Methyl
  • Structure: Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.
  • Comparison: Contains a methylamino-triazine group and ethoxy substituent, differing from the target compound’s 3-methylbenzenesulfonamido and methoxy groups. Demonstrates broader herbicidal activity .

Physicochemical and Functional Comparison Table

Compound Molecular Weight Key Functional Groups Boiling Point (°C) Density (g/cm³) Applications
Target Compound ~325 (estimated) Methoxy, sulfonamide, tertiary alcohol N/A N/A Research chemical
Metsulfuron Methyl 381.3 Sulfonylurea, triazine, methoxy N/A N/A Herbicide
3-Methyl-3-methoxybutanol 118.17 Methoxy, tertiary alcohol 174 0.911 Solvent/intermediate
2-Methyl-3-buten-2-ol 86.13 Unsaturated alcohol 98–99 0.824 Organic synthesis

Research Findings and Theoretical Considerations

  • Electronic Effects : The methoxy group in the target compound likely donates electron density via resonance, stabilizing the sulfonamide moiety. This contrasts with electron-withdrawing groups in triflusulfuron methyl, which enhance herbicide potency .
  • Solubility: The tertiary alcohol and sulfonamide groups suggest moderate water solubility, intermediate between hydrophilic herbicides (e.g., metsulfuron methyl) and lipophilic alcohols (e.g., 3-methyl-3-methoxybutanol).
  • Synthetic Accessibility: The compound’s synthesis may involve nucleophilic substitution between a brominated butanol derivative and 3-methylbenzenesulfonamide, followed by methoxylation—similar to routes for analogous sulfonamides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxy-2-[(3-methylbenzenesulfonamido)methyl]butan-2-ol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a tosyl intermediate. For example, 2-[(tosyloxy)methyl]butan-2-ol derivatives react with 3-methylbenzenesulfonamide under alkaline conditions (e.g., NaH/THF) to replace the tosyl group with the sulfonamido moiety. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product in >85% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • Methodological Answer :

  • ¹H NMR : The hydroxyl proton (δ 1.4–1.6 ppm) and methoxy group (δ 3.3 ppm) are key markers. Aromatic protons from the 3-methylbenzenesulfonamide group appear at δ 7.4–7.8 ppm .
  • IR : Stretching vibrations for -OH (~3400 cm⁻¹), sulfonamide S=O (~1350 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass calculated for C₁₄H₂₁NO₄S (M+H⁺): 300.1274 .

Q. What solvents and reaction conditions stabilize the sulfonamido group during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) at 60–80°C prevent hydrolysis of the sulfonamido group. Anhydrous conditions and inert gas (N₂/Ar) are critical to avoid side reactions. Post-reaction quenching with ice-water followed by extraction (DCM) minimizes degradation .

Advanced Research Questions

Q. How does the sulfonamido group influence binding to enzyme targets (e.g., carbonic anhydrase)?

  • Methodological Answer : The sulfonamido moiety acts as a zinc-binding group (ZBG) in enzyme inhibition. Docking studies (AutoDock4) show the sulfonamide nitrogen coordinates with Zn²⁺ in the active site, while the 3-methylbenzene ring occupies hydrophobic pockets. Binding affinity (ΔG ~ -9.2 kcal/mol) correlates with IC₅₀ values in enzymatic assays .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use QSAR models to estimate logP (2.8 ± 0.3) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s). ADMET predictors (e.g., SwissADME) indicate moderate hepatic metabolism (CYP3A4 substrate) and blood-brain barrier penetration (BBB score: 0.65) .

Q. How do structural modifications (e.g., methoxy vs. nitro substituents) affect bioactivity?

  • Methodological Answer : Comparative SAR studies show that electron-donating groups (e.g., methoxy) enhance solubility but reduce enzyme inhibition potency. Replacing methoxy with nitro (electron-withdrawing) increases affinity (e.g., Ki from 120 nM to 45 nM for carbonic anhydrase IX) but decreases metabolic stability .

Q. What experimental and computational methods resolve contradictions in reported biological data?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from assay conditions (pH, temperature). Validate via orthogonal assays (e.g., fluorescence polarization vs. calorimetry) and molecular dynamics simulations (AMBER) to assess binding stability under varying conditions .

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